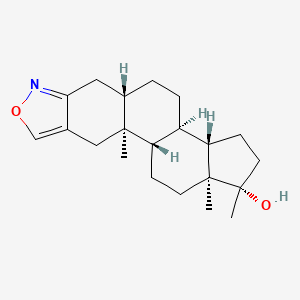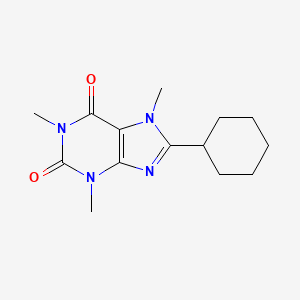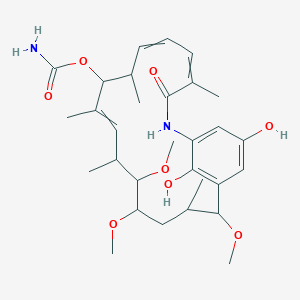
2,2'-Bipyridine-3,3'-diol
Overview
Description
Synthesis Analysis
2,2'-Bipyridine-3,3'-diol can be synthesized from 2-chloroquinolines through a series of steps including oxidation, nitration, methoxylation, deoxidation, and demethylation. This method has been proven to be systematic and highly effective, providing a clear pathway to obtain this compound (Zhang Zhong-biao, 2011).
Molecular Structure Analysis
The structure of this compound has been studied in various contexts, including its binding to cyclodextrins and human serum albumin (HSA). The stoichiometric ratios and binding constants deduced from spectral intensity changes indicate a sensitive response to cavity size and hydrophobicity, reflecting the intricate molecular structure and interaction capabilities of this compound (O. K. Abou-Zied, 2007).
Chemical Reactions and Properties
This compound exhibits interesting chemical reactivity, such as its involvement in chemoenzymatic synthesis for asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes, demonstrating its versatility and utility in organic synthesis (D. Boyd et al., 2010).
Physical Properties Analysis
The photophysical properties of this compound, such as absorption and fluorescence, are significantly influenced by its microenvironment. Studies have shown that these properties are highly sensitive to changes in solvent polarity and the presence of cyclodextrins, indicating the compound's potential as a microenvironment-sensitive probe (O. K. Abou-Zied, 2007; O. K. Abou-Zied, 2010).
Chemical Properties Analysis
The chemical properties of this compound allow it to form various coordination modes and demonstrate noninnocence when deprotonated and coordinated within certain frameworks, as observed in osmium and other metal complexes. This versatility highlights the compound's potential in the development of advanced materials and catalysts (P. Ghosh et al., 2014).
Scientific Research Applications
Photophysical Probe Applications
2,2'-Bipyridine-3,3'-diol (BP(OH)2) has been investigated for its potential as a photophysical probe. The binding of BP(OH)2 to cyclodextrins (CDs) and human serum albumin (HSA) was studied, revealing its sensitivity to changes in the microenvironment. This sensitivity is demonstrated by changes in absorption and fluorescence spectra, making BP(OH)2 a useful probe in binding site studies and biological systems (Abou-Zied, 2007).
Catalyst for Synthesis Applications
A novel ionic liquid based on this compound, BiPy2Cl2, has been used as an efficient catalyst in the synthesis of various xanthene derivatives. This catalyst is notable for its simplicity, low cost, and high yields over short reaction times (Shirini et al., 2014).
Electrooptical Applications
The polarizabilities of BP(OH)2 and its derivatives have been determined using dielectric, refractometric, and electrooptical absorption measurements. These findings are valuable for understanding the photophysical behavior of BP(OH)2 in various environments (Wortmann et al., 1992).
Chemosensor Applications
This compound derivatives have been synthesized for use as "naked-eye" fluorimetric chemosensors, particularly for detecting Cu2+ ions. Their selectivity and sensitivity make them suitable for applications in environmental monitoring and biological systems (Reynal et al., 2010).
Molecular Recognition in Biological Systems
BP(OH)2 has been used to study different bile salt aggregates, which are relevant for carrying sparingly water-soluble drug molecules. This research enhances understanding of the hydrophobic microenvironments provided by bile salt aggregates (Mandal et al., 2013).
Ligand for Copolymerization Reactions
New atropisomeric bipyridine-based ligands have been prepared and used in CO/vinyl arene copolymerization reactions. These ligands demonstrate how slight variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand et al., 2008).
Water Sensor in Biological Systems
The unique absorption features of BP(OH)2 make it a potential water sensor in biological systems. This application is based on its sensitivity to the hydrophobicity of host molecules and binding constants in different environments (Abou-Zied & Al-Hinai, 2006).
Mechanism of Action
Target of Action
The primary target of 2,2’-Bipyridine-3,3’-diol (BP(OH)2) is the excited-state intramolecular proton transfer (ESIPT) process . This process is crucial in various chemical and biological processes and has extensive applications in the design of luminescent materials, the formation of photostabilizers, electronic devices, and the construction of proton transfer lasers .
Mode of Action
BP(OH)2 is a typical molecule with ESIPT and thermally activated delayed fluorescence (TADF) properties . It undergoes a barrierless single ESIPT process rather than the double ESIPT process with a barrier . The molecule’s interaction with its targets results in changes in its photophysical behavior, which is significantly altered in response to the alteration of the immediate microenvironments .
Biochemical Pathways
The ESIPT process in BP(OH)2 has been reported to take place as either a concerted or a stepwise protocol . In the concerted process, the direct generation of the diketo form through the abstraction of protons occurs in the order of 100 fs . In the two-step mechanism, first, the generation of the monoketo form from the dienol (DE) occurs in the time scale of 50 fs followed by the abstraction of the second proton in the timescale of 10 ps .
Pharmacokinetics
Its molecular weight is 18818 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of BP(OH)2’s action is the generation of efficient organic light-emitting diodes (OLEDs) . This is attributed to its high utilization of both singlet and triplet excitons . For conventional fluorescent OLEDs, only 25% singlet excitons are available, which causes low internal quantum efficiency .
Action Environment
The action of BP(OH)2 is influenced by environmental factors. Its photophysical behavior is significantly altered in response to the alteration of the immediate microenvironments . It has been used as a fluorescent marker in many self-assembled aggregates formed by various biomolecules .
Future Directions
The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP(OH)2) system has interested a lot of researchers from both the experimental and the theoretical sides . The resemblance of BP(OH)2 with Watson-Crick canonical base pairs of DNA has led to some interesting spectroscopic investigation . Several efforts have been made to arrive at a detailed mechanism of the ESIPT process that generates the “stepwise or concerted?” question, which has been a controversy for years .
properties
IUPAC Name |
2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRKZBHLCOHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583574 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36145-03-6 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)



![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)








